DL-Allylglycine

Catalog No.
S518044
CAS No.
7685-44-1
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Allylglycine

CAS Number

7685-44-1

Product Name

DL-Allylglycine

IUPAC Name

2-aminopent-4-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)

InChI Key

WNNNWFKQCKFSDK-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

2-Amino-4-Pentenoic Acid, Allylglycine

Canonical SMILES

C=CCC(C(=O)O)N

Description

The exact mass of the compound DL-Allylglycine is 2115.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70870. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Probing Benzodiazepine Action:

One area of study explores DL-Allylglycine's role in understanding how benzodiazepines, a class of anti-anxiety medications, work. Research suggests it might interact with the same molecular targets in the brain as benzodiazepines. Studies using human-mouse cell hybrids have shown that DL-Allylglycine can decrease the binding of radiolabeled benzodiazepines to specific receptor sites [1]. This finding suggests potential for using DL-Allylglycine to investigate the mechanisms of benzodiazepine action at the cellular level.

Source

Psychopharmacology Bulletin (1979) 1:

Interaction with Polyamines and GABA:

Source

Psychopharmacology Abstracts (reference not publicly available but mentioned in source 2) 2:

DL-Allylglycine, also known as 2-aminopent-4-enoic acid, is an amino acid derivative with the molecular formula C5H9NO2. It features an allyl group attached to the glycine backbone, making it a unique compound in the realm of amino acids. This structure contributes to its reactivity and biological function, particularly as a GABA (gamma-aminobutyric acid) antagonist, which can influence neurotransmitter activity in the central nervous system .

  • DL-Allylglycine acts as an inhibitor of glutamate decarboxylase (GDC) []. By binding to the enzyme's active site, it hinders the conversion of glutamate to GABA, an essential inhibitory neurotransmitter in the central nervous system []. This leads to increased glutamate activity, which can contribute to neuronal hyperexcitability and potentially seizures.
  • Studies suggest DL-Allylglycine exhibits neurotoxic effects, inducing seizures in animal models []. This aligns with its mechanism of action as a GDC inhibitor and the resulting disruption of neurotransmitter balance.
  • Specific data on human toxicity or other hazards is scarce due to limited research on DL-Allylglycine.

Limitations and Future Research

  • While the inhibitory effect of DL-Allylglycine on GDC is established, a more detailed understanding of its binding mechanism and interaction with the enzyme's active site is needed.
  • Further research is necessary to explore the potential natural sources of DL-Allylglycine and its presence in biological systems.
  • Given its neurotoxic properties, the safety profile of DL-Allylglycine requires further investigation, particularly its potential effects in humans.
Due to its functional groups. Notably:

  • Decarboxylation: Under certain conditions, DL-Allylglycine can undergo decarboxylation to form allylamine.
  • Alkylation: The allyl group allows for further alkylation reactions, which can be exploited in organic synthesis.
  • Formation of Derivatives: DL-Allylglycine can react with acyl chlorides or other electrophiles to form N-acyl derivatives, which are useful in peptide synthesis .

DL-Allylglycine has significant biological implications:

  • GABA Antagonism: It acts as a GABA antagonist by inhibiting the enzyme responsible for GABA synthesis, leading to reduced GABA levels in the brain. This action can induce convulsions and has been studied for its potential effects on epilepsy and other neurological disorders .
  • Neurotransmitter Modulation: The compound's ability to modulate neurotransmitter levels makes it a valuable tool in neuropharmacology research .

Several methods exist for synthesizing DL-Allylglycine:

  • Direct Amination: One common approach involves the amination of allyl acrylate or similar compounds followed by hydrolysis.
  • Enzymatic Methods: Enzymatic transformations using specific aminoacylases can yield high-purity DL-Allylglycine from precursor compounds .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed, utilizing starting materials like glycine and allyl halides under controlled conditions .

DL-Allylglycine finds applications in various fields:

  • Pharmaceutical Research: Due to its role as a GABA antagonist, it is studied for potential therapeutic applications in treating epilepsy and anxiety disorders.
  • Biochemical Studies: It serves as a biochemical probe to study neurotransmitter dynamics and receptor interactions.
  • Synthetic Chemistry: The compound is used in organic synthesis as a building block for more complex molecules .

Research into DL-Allylglycine's interactions reveals:

  • Neuropharmacological Effects: Studies indicate that administration of DL-Allylglycine leads to alterations in neurotransmitter concentrations across various brain regions, influencing both excitatory and inhibitory signaling pathways .
  • Potential Drug Development: Its unique properties make it a candidate for developing new drugs targeting GABAergic systems.

Several compounds share structural or functional similarities with DL-Allylglycine. Here’s a comparison highlighting its uniqueness:

CompoundStructureBiological ActivityUnique Features
L-AllylglycineC5H9NO2GABA antagonistNaturally occurring enantiomer
GlycineC2H5NO2Inhibitory neurotransmitterSimplest amino acid
β-AlanineC3H7NO2Neurotransmitter precursorLacks the allyl group
3-Aminopropanoic AcidC3H9NO2Neurotransmitter modulationContains an additional methyl group

DL-Allylglycine stands out due to its unique allyl group which imparts distinct reactivity and biological activity compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Exact Mass

2115.0633

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Antagonists

Pictograms

Irritant

Irritant

Other CAS

1069-48-3
7685-44-1

Wikipedia

Allylglycine

Dates

Modify: 2023-08-15
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